molecular formula C20H30N10O25P6 B1216283 Diadenosine hexaphosphate CAS No. 56983-23-4

Diadenosine hexaphosphate

Cat. No.: B1216283
CAS No.: 56983-23-4
M. Wt: 996.3 g/mol
InChI Key: PZCFFCOJNXGTIM-XPWFQUROSA-N
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Description

Adenosine 5’-hexaphosphate 5’-ester with adenosine, commonly known as AP6A, is a dinucleoside polyphosphate. It consists of two adenosine molecules linked by a chain of six phosphate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

AP6A can be synthesized through enzymatic or chemical methods. One common enzymatic method involves the use of adenosine kinase and polyphosphate kinase to catalyze the formation of AP6A from adenosine and polyphosphate substrates. The reaction typically occurs under mild conditions, such as a pH of 7.5 and a temperature of 37°C .

Industrial Production Methods

In an industrial setting, AP6A can be produced using large-scale enzymatic reactors. These reactors maintain optimal conditions for the enzymatic reactions, including temperature, pH, and substrate concentrations. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

AP6A undergoes various types of chemical reactions, including hydrolysis, phosphorylation, and complexation. Hydrolysis of AP6A can occur in the presence of specific hydrolases, leading to the formation of adenosine and inorganic phosphate .

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Adenosine and inorganic phosphate.

    Phosphorylation: Higher-order polyphosphates and nucleoside triphosphates.

    Complexation: Metal ion-AP6A complexes.

Mechanism of Action

AP6A exerts its effects through interactions with specific molecular targets, such as Nudix hydrolases and P2X receptors. The compound binds to these targets, leading to the hydrolysis of AP6A and the subsequent release of adenosine and inorganic phosphate. This process can modulate various signaling pathways, including those involved in neurotransmitter release and vascular tone regulation .

Comparison with Similar Compounds

Similar Compounds

  • Adenosine 5’-pentaphosphate (AP5A)
  • Adenosine 5’-tetraphosphate (AP4A)
  • Adenosine 5’-triphosphate (ATP)

Comparison

AP6A is unique due to its longer phosphate chain compared to similar compounds like AP5A and AP4A. This extended chain allows AP6A to form more stable complexes with metal ions and interact with a broader range of molecular targets. Additionally, AP6A has distinct physiological effects, such as its ability to modulate blood pressure and neurotransmitter release, which are not observed with shorter-chain polyphosphates .

Properties

CAS No.

56983-23-4

Molecular Formula

C20H30N10O25P6

Molecular Weight

996.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C20H30N10O25P6/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(49-19)1-47-56(35,36)51-58(39,40)53-60(43,44)55-61(45,46)54-59(41,42)52-57(37,38)48-2-8-12(32)14(34)20(50-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

InChI Key

PZCFFCOJNXGTIM-XPWFQUROSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

56983-23-4

physical_description

Solid

Synonyms

Ap(6)A
Ap6A
diadenosine 5',5''''-P1,P6-hexaphosphate
diadenosine hexaphosphate
P1,P6-di(adenosine-5')hexaphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
Diadenosine hexaphosphate

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